salinosporamide B
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Overview
Description
Salinosporamide B is a secondary metabolite produced by the marine bacterium Salinispora tropica. It is part of the salinosporamide family, which includes several structurally related compounds. This compound is known for its densely functionalized γ-lactam-β-lactone bicyclic core, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salinosporamide B involves several steps, starting from simple organic molecules. The key steps include the formation of the γ-lactam-β-lactone core, which is achieved through a series of cyclization reactions. Typical reagents used in these reactions include butyric acid derivatives and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation of Salinispora tropica. The bacterium is cultured under specific conditions that promote the production of this compound as a secondary metabolite. Optimization of fermentation conditions, such as nutrient composition and temperature, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Salinosporamide B undergoes several types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and various metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Salinosporamide B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Researchers use it to study the biosynthetic pathways of marine natural products.
Medicine: this compound is investigated for its potential anticancer properties, particularly as a proteasome inhibitor.
Mechanism of Action
Salinosporamide B exerts its effects primarily through inhibition of the 20S proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting this proteasome, this compound disrupts protein homeostasis, leading to the accumulation of damaged proteins and ultimately inducing cell death in cancer cells. The γ-lactam-β-lactone core is crucial for its binding to the proteasome active site .
Comparison with Similar Compounds
Salinosporamide B is often compared with other members of the salinosporamide family, such as salinosporamide A, C, and D. While all these compounds share the γ-lactam-β-lactone core, they differ in their side chains and functional groups, which influence their biological activity and potency. For example, salinosporamide A is significantly more potent as a proteasome inhibitor compared to this compound, due to the presence of a chlorine atom in its structure .
Similar Compounds
- Salinosporamide A
- Salinosporamide C
- Salinosporamide D
- Salinosporamide E
- Salinosporamide F
- Salinosporamide G
- Salinosporamide H
- Salinosporamide I
- Salinosporamide J
- Salinosporamide K
This compound stands out due to its unique deschloro analog structure, which provides insights into the structure-activity relationships within this family of compounds .
Properties
CAS No. |
863126-95-8 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-ethyl-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C15H21NO4/c1-3-10-12(18)16-15(13(19)20-14(10,15)2)11(17)9-7-5-4-6-8-9/h5,7,9-11,17H,3-4,6,8H2,1-2H3,(H,16,18)/t9-,10+,11+,14+,15+/m1/s1 |
InChI Key |
SCJZQKFFYIGMCI-SHTIJGAHSA-N |
SMILES |
CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@]2([C@]1(OC2=O)C)[C@H]([C@H]3CCCC=C3)O |
Canonical SMILES |
CCC1C(=O)NC2(C1(OC2=O)C)C(C3CCCC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Salinosporamide B; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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